molecular formula C13H18N2O B13101702 2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine

2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13101702
M. Wt: 218.29 g/mol
InChI Key: JDDUXNHVBXVRAS-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine is an organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours to yield the desired tetrahydropyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce dihydropyrimidine compounds.

Scientific Research Applications

2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1-(3-methoxyphenyl)-2-methylpropyl-3-piperidinylguanidine: A structurally similar compound with different functional groups.

    3-Methoxyphenyl-1,4,5,6-tetrahydropyrimidine: Lacks the ethyl group, leading to different chemical and biological properties.

Uniqueness

2-Ethyl-1-(3-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group and methoxyphenyl ring contributes to its unique properties compared to other tetrahydropyrimidine derivatives.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-ethyl-1-(3-methoxyphenyl)-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C13H18N2O/c1-3-13-14-8-5-9-15(13)11-6-4-7-12(10-11)16-2/h4,6-7,10H,3,5,8-9H2,1-2H3

InChI Key

JDDUXNHVBXVRAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCCN1C2=CC(=CC=C2)OC

Origin of Product

United States

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